1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-9-5-1-2-6-10(9)15-13(18)16-11-7-3-4-8-12(11)17(19)20/h1-8H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFBTOVLDQQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N’-(2-nitrophenyl)urea typically involves the reaction of 2-fluoroaniline with 2-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-fluorophenyl)-N’-(2-nitrophenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N’-(2-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-fluoroaniline and 2-aminophenylurea.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through nucleophilic aromatic substitution reactions, where the presence of the nitro group enhances reactivity. The fluorine atom contributes to the electronic properties of the molecule, making it a suitable candidate for further modifications aimed at enhancing biological activity. The synthesis typically involves:
- Starting Materials : 2-fluoroaniline and 2-nitrophenyl isocyanate.
- Reaction Conditions : Conducted under controlled temperature and solvent conditions to optimize yield.
- Characterization Techniques : Utilization of NMR spectroscopy to confirm the structure, alongside IR spectroscopy to identify functional groups.
Anticancer Properties
Research has demonstrated that 1-(2-Fluorophenyl)-3-(2-nitrophenyl)urea exhibits significant antiproliferative activity against various cancer cell lines. A notable study highlighted its efficacy against hepatocellular carcinoma (HCC) cells, where it was shown to induce apoptosis and inhibit cell growth effectively.
- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), and others.
- Mechanism of Action : The compound appears to target specific kinases involved in cancer cell proliferation, potentially through inhibition of signaling pathways crucial for tumor growth.
Structure-Activity Relationship (SAR)
The modification of substituents on the phenyl rings significantly affects the biological activity of urea derivatives. For example, variations in the nitro group position or substitution with other electron-withdrawing groups have been explored to enhance potency and selectivity.
| Compound Variant | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.02 | HepG2 |
| 1-(2-Fluorophenyl)-3-(4-chlorophenyl)urea | 9.81 | A549 |
Case Study 1: Targeting Hepatocellular Carcinoma
In a study focusing on hepatocellular carcinoma, several urea derivatives were synthesized and screened for antiproliferative activity. The results indicated that compounds with fluorine and nitro substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The selectivity index (SI) was also evaluated, showing a favorable profile for normal cells versus cancer cells.
Case Study 2: Broad-Spectrum Antiproliferative Activity
Another investigation assessed a series of urea derivatives against a panel of over 60 cancer cell lines. The findings revealed that compounds similar to this compound demonstrated broad-spectrum activity with some variants achieving IC50 values below 10 µM across multiple cell lines.
Conclusion and Future Directions
The compound this compound shows promise as an anticancer agent due to its ability to inhibit tumor growth selectively. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To better understand the pathways affected by this compound.
- Derivatization : Exploring further modifications to improve potency and reduce potential side effects.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N’-(2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Q & A
Basic: What are the standard synthetic protocols for preparing 1-(2-fluorophenyl)-3-(2-nitrophenyl)urea?
Methodological Answer:
The synthesis typically involves reacting 2-fluorophenyl isocyanate with 2-nitrophenylamine under anhydrous conditions in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Key steps include:
- Step 1: Equimolar mixing of reactants with catalytic triethylamine.
- Step 2: Stirring for 12–24 hours under nitrogen atmosphere.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .
Yield optimization requires precise stoichiometry and inert conditions to prevent hydrolysis of the isocyanate intermediate.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Core characterization methods include:
- NMR Spectroscopy: H and C NMR to confirm urea linkage and substituent positions (e.g., fluorophenyl δ ~7.1–7.4 ppm; nitrophenyl δ ~8.1–8.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHFNO).
- FT-IR: Peaks at ~1650–1700 cm (urea C=O stretch) and ~1520 cm (nitro group) .
Advanced: How can computational modeling guide the optimization of reaction conditions for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict transition states and reaction pathways. For example:
- Reaction Path Search: Tools like GRRM or AFIR identify low-energy pathways for urea bond formation.
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DCM vs. THF) to enhance yield .
- Kinetic Modeling: Microkinetic analyses using software like CHEMKIN® predict rate-limiting steps (e.g., isocyanate-amine coupling) .
Advanced: How do structural modifications (e.g., substituent positions) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Fluorine Position: 2-Fluorophenyl enhances metabolic stability compared to 3- or 4-substituted analogs due to reduced CYP450 interactions .
- Nitro Group: The 2-nitrophenyl group increases electron-withdrawing effects, potentially enhancing binding to target enzymes (e.g., kinase inhibition assays show IC shifts of 2–3 orders of magnitude) .
Methodology: - In Silico Docking: AutoDock Vina screens substituent effects on target binding (e.g., EGFR kinase).
- In Vitro Assays: Competitive fluorescence polarization assays quantify target affinity changes .
Basic: What are the recommended in vitro assays for initial biological screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition: Kinase inhibition (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility: Equilibrium solubility in PBS (pH 7.4) via HPLC-UV quantification .
Advanced: How can contradictory data in biological activity be resolved?
Methodological Answer:
Contradictions (e.g., varying IC values across studies) require:
- Meta-Analysis: Cross-validate results using PubChem BioAssay data and ChEMBL entries.
- Assay Standardization: Control variables like DMSO concentration (<0.1%) and cell passage number.
- Off-Target Profiling: Broad-panel screening (e.g., Eurofins Cerep®) to identify non-specific interactions .
Advanced: What strategies improve the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Optimization: Introduce hydrophilic groups (e.g., morpholine) via Suzuki coupling to reduce LogP from ~3.5 to ~2.0.
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., nitro group reduction). Replace labile groups with bioisosteres (e.g., trifluoromethyl) .
- Plasma Protein Binding: Equilibrium dialysis to measure free fraction; structural tweaks (e.g., sulfonamide addition) reduce binding .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Nitro Group Hazards: Avoid friction/heat (risk of explosive decomposition). Store in amber vials at –20°C.
- Fluorophenyl Toxicity: Use fume hoods for synthesis; monitor airborne particulates via OSHA Method 58.
- Waste Disposal: Neutralize with 10% NaOH before incineration .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMSO/EtOH (1:3) yields diffraction-quality crystals.
- Data Collection: Synchrotron radiation (λ = 0.71073 Å) resolves urea torsional angles (e.g., C–N–C=O dihedral ~120°).
- Density Functional Theory (DFT): Compare experimental vs. calculated bond lengths (<0.02 Å deviation validates structure) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Batch vs. Flow Chemistry: Continuous flow reactors reduce exothermic risks during isocyanate addition (yield increases from 65% to 85%).
- Purity Control: Implement PAT (Process Analytical Technology) with inline FTIR to monitor urea formation.
- Cost Optimization: Substitute costly 2-fluorophenyl isocyanate with in situ generation via Curtius rearrangement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
